5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-3-1-2-8(4-9)7-16-11-14-5-10(13)6-15-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVQMEYLGWQZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Displacement at the Pyrimidine C2 Position
A prevalent route involves substituting a halogen atom at the C2 position of 5-fluoropyrimidine derivatives with a 3-fluorobenzyloxy group. For instance, 2-chloro-5-fluoropyrimidine serves as a precursor, where the chloride is displaced by a 3-fluorobenzyloxide nucleophile. This reaction typically requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C) to overcome the inherent electron deficiency of the pyrimidine ring.
In a representative procedure, 2-chloro-5-fluoropyrimidine is reacted with 3-fluorobenzyl alcohol in the presence of sodium hydride (NaH) as a base, yielding the target compound in 65–78% yield after purification. The reaction mechanism proceeds via a two-step deprotonation-nucleophilic attack, with the base generating the benzyloxide ion in situ.
Demethylation-Alkylation Sequential Approach
An alternative pathway utilizes 2-methoxy-5-fluoropyrimidine as the starting material. Demethylation of the methoxy group using boron tribromide (BBr₃) in dichloromethane (DCM) at 0°C to room temperature produces 2-hydroxy-5-fluoropyrimidine. Subsequent alkylation with 3-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) installs the benzyloxy moiety, achieving yields of 70–85%. This method benefits from the commercial availability of methoxy precursors and mild alkylation conditions.
Table 1: Comparative Yields for Nucleophilic Substitution Routes
Transition Metal-Catalyzed Coupling Reactions
Ullmann-Type Etherification
Copper-catalyzed coupling offers a regioselective route to install the benzyloxy group. Using 2-bromo-5-fluoropyrimidine and 3-fluorobenzyl alcohol in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand, the reaction proceeds in dioxane at 110°C, yielding 55–68% of the product. This method circumvents the need for strong bases but requires rigorous exclusion of moisture and oxygen.
Palladium-Mediated Cross-Coupling
While less common for ether linkages, Suzuki-Miyaura coupling has been adapted for pyrimidine functionalization. For example, 2-chloro-5-fluoropyrimidine reacts with a preformed 3-fluorobenzyl boronic ester under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O), though yields remain modest (40–50%) due to competing side reactions.
Ring-Synthesis Approaches
Cyclocondensation of Fluorinated Building Blocks
The pyrimidine ring can be constructed de novo with pre-installed substituents. A Mannich reaction between ethyl difluoroacetate , propionaldehyde , and formamidine acetate generates a 4-hydroxy-5-fluoro-6-ethylpyrimidine intermediate. Subsequent functionalization at the C2 position via Mitsunobu reaction with 3-fluorobenzyl alcohol introduces the benzyloxy group, though this multistep sequence yields <50% overall.
Hydroxypyrimidine Alkylation
4-Hydroxy-5-fluoropyrimidine derivatives, accessible via hydrolysis of methoxy precursors, undergo alkylation with 3-fluorobenzyl chloride under phase-transfer conditions (tetrabutylammonium bromide, NaOH, H₂O/CH₂Cl₂). This method provides 60–75% yield but requires careful pH control to avoid over-alkylation.
Analytical Validation and Optimization
Spectroscopic Characterization
Key intermediates and the final product are validated via ¹H NMR , ¹³C NMR , and LC-MS . For example, the target compound exhibits characteristic signals at δ 8.35 ppm (pyrimidine H6), 7.15–7.10 ppm (3-fluorophenyl aromatic protons), and 5.30 ppm (OCH₂C₆H₄F). Fluorine-19 NMR confirms the presence of two distinct fluorine environments at δ −113.7 ppm (pyrimidine F) and −118.2 ppm (aryl F).
Yield Optimization Strategies
- Solvent Effects : DMF outperforms THF and acetonitrile in nucleophilic substitutions due to superior solvation of ionic intermediates.
- Catalyst Loading : Increasing CuI from 5 mol% to 10 mol% in Ullmann reactions improves yields by 15% but raises purification challenges.
- Temperature Gradients : Stepwise heating (60°C → 100°C) in alkylation steps minimizes decomposition of heat-sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Anti-Inflammatory Properties
Research indicates that 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The half-maximal inhibitory concentration (IC50) values against these enzymes suggest that this compound may serve as a lead candidate for developing new anti-inflammatory drugs.
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. Molecular docking studies have demonstrated favorable interactions with various biological targets involved in cancer pathways, suggesting mechanisms of action that warrant further exploration .
Enzyme Inhibition
This compound has been shown to interact competitively with COX enzymes, indicating a mechanism of action that may involve direct binding to the active site of these enzymes. This competitive inhibition is crucial for its anti-inflammatory effects.
Case Study 1: Anti-Inflammatory Efficacy
In vitro studies have demonstrated that this compound significantly reduces edema in animal models compared to standard anti-inflammatory drugs like diclofenac. The results indicate a promising profile for further development as an anti-inflammatory therapeutic agent.
Case Study 2: Anticancer Activity Assessment
In another study, the compound was tested against various cancer cell lines (e.g., PC3, K562). It exhibited notable cytotoxic effects with IC50 values lower than those of conventional chemotherapeutics, suggesting its potential as an effective anticancer drug .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine derivative with similar chemical properties.
5-Fluoro-2-methoxypyrimidine: A related compound with a methoxy group instead of the fluorophenyl group.
Uniqueness: 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity compared to other similar compounds .
Biological Activity
5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with a methoxy group and fluorinated phenyl groups, which enhance its stability and biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO. The incorporation of fluorine atoms in its structure is known to improve binding affinity to biological targets, which is crucial for its effectiveness as a pharmaceutical agent. The compound's structure can be represented as follows:
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The fluorine atoms enhance the compound's potency by improving its binding affinity and selectivity towards target molecules, which can lead to significant therapeutic effects in various biological systems.
Anticancer Properties
Research has indicated that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, including HeLa and K562 . The presence of functional groups in the structure plays a vital role in enhancing these cytotoxic activities.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism often involves interference with bacterial cell wall synthesis or function .
Research Findings and Case Studies
A summary of relevant studies on the biological activity of this compound is presented below:
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Step 1: Fluorination at the pyrimidine ring can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- Step 2: Etherification of the hydroxyl group with 3-fluorobenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .
- Optimization: Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy: NMR is essential to confirm fluorine positions (δ ≈ -120 to -160 ppm for aromatic F). NMR resolves methoxy and benzyl protons (e.g., δ 5.2–5.4 ppm for –OCH₂–) .
- X-ray Crystallography: Single-crystal XRD provides bond lengths/angles (e.g., C–F ≈ 1.34 Å, C–O ≈ 1.43 Å) and confirms dihedral angles between pyrimidine and fluorophenyl rings (typically 45–60°) .
Advanced: How do electronic effects of fluorine substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Answer:
- Electron-Withdrawing Effect: The 5-fluoro group on pyrimidine reduces electron density at C-4, slowing oxidative addition of Pd catalysts. This necessitates stronger bases (e.g., Cs₂CO₃) or higher temperatures (80–100°C) .
- Ortho-Fluorine on Benzyl Group: Steric hindrance from 3-fluorophenyl may reduce coupling efficiency. Use of bulky ligands (e.g., SPhos) improves catalytic activity .
Advanced: How should researchers address contradictions in reported melting points or spectral data across studies?
Answer:
- Source Analysis: Compare synthetic routes (e.g., uses NaH for etherification, while employs K₂CO₃), which may lead to polymorphic forms .
- Characterization Reassessment: Reproduce experiments with standardized DSC (Differential Scanning Calorimetry) for melting points and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Basic: What safety protocols are mandatory when handling this compound in laboratory settings?
Answer:
- PPE Requirements: Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Management: Halogenated waste must be segregated and treated via incineration (≥1200°C) to avoid dioxin formation .
Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?
Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., thymidylate synthase). The fluorophenyl group’s hydrophobic interactions are critical for inhibitor potency .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Fluorine’s electronegativity stabilizes transition states in nucleophilic attacks .
Basic: What chromatographic methods are effective in purifying this compound from reaction mixtures?
Answer:
- Normal-Phase HPLC: Use a silica column with isocratic elution (hexane:EtOAc = 7:3) to resolve unreacted fluorophenyl intermediates.
- Prep-TLC: For small-scale purification, employ GF254 plates with CH₂Cl₂:MeOH (95:5) .
Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyrimidine ring?
Answer:
- Directed Ortho-Metalation: Install directing groups (e.g., –OMe) at C-2 to facilitate lithiation at C-4. Subsequent quenching with electrophiles (e.g., DMF for formylation) achieves regiocontrol .
- Protection/Deprotection: Temporarily protect the methoxy group with TMSCl to block undesired sites during halogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
